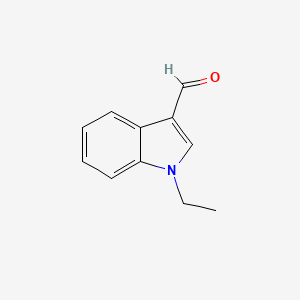

1-Ethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYZLQXRALDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344738 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58494-59-0 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its indole scaffold is a common motif in numerous natural products and pharmaceuticals, while the reactive aldehyde group at the C3 position serves as a crucial handle for a wide array of chemical transformations.[3] This compound is a key intermediate in the synthesis of various biologically active molecules, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Furthermore, its conjugated structure lends itself to applications in the development of fluorescent dyes and optoelectronic materials.[1][2]

This guide provides an in-depth exploration of the primary synthetic pathway for this compound, focusing on the Vilsmeier-Haack reaction. It will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss alternative synthetic strategies.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5] This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which possesses the highest electron density.[6] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[4][7]

Causality Behind Experimental Choices

The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is underpinned by several key factors:

-

High Regioselectivity: The reaction demonstrates excellent selectivity for the C3 position of the indole nucleus, minimizing the formation of unwanted isomers.[6] This is a direct consequence of the electronic properties of the indole ring, where the C3 position is most susceptible to electrophilic attack.

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, making it compatible with a variety of functional groups.[5]

-

High Yields: The Vilsmeier-Haack formylation of indoles is known to produce high yields of the desired aldehyde product.[4][8]

-

Readily Available Reagents: The reagents required for the Vilsmeier-Haack reaction, namely DMF and POCl₃, are common, inexpensive, and readily available laboratory chemicals.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[7][9]

-

Formation of the Vilsmeier Reagent (Chloroiminium Ion): N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate ion to generate the highly electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion.[6][7]

-

Electrophilic Attack and Formylation: The electron-rich C3 position of 1-ethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the indole ring and forms a cationic intermediate.[6]

-

Aromatization and Hydrolysis: Aromatization is restored through the elimination of a proton. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final product, this compound.[7]

Visualizing the Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack Reaction Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | 10604-48-5 | Starting material |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive and moisture-sensitive |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade recommended |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | For quenching and neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction and chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

Procedure

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation of 1-Ethyl-1H-indole: Dissolve 1-ethyl-1H-indole in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the mixture is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.[1]

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[10] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[10] |

| ESI-MS | [M+H]⁺ 174.[10] |

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is the most common method, other strategies exist for the synthesis of indole-3-carbaldehydes.

Catalytic Vilsmeier-Haack Type Reactions

Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction.[11][12] These methods aim to reduce the use of stoichiometric and hazardous reagents like POCl₃. For instance, a catalytic cycle involving P(III)/P(V)=O has been reported for the formylation of indoles, offering a milder and more sustainable approach.[12]

Other Formylation Methods

Other formylation methods for indoles include the Duff reaction and the Reimer-Tiemann reaction, although these are generally less efficient and regioselective for the C3 position compared to the Vilsmeier-Haack reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a robust and high-yielding method with excellent regioselectivity. Understanding the underlying mechanism and the rationale for experimental choices is crucial for successful synthesis. As the demand for novel indole-based compounds in drug discovery and materials science continues to grow, the optimization and development of efficient and sustainable synthetic routes to key intermediates like this compound will remain an area of active research.

References

-

Chem-Impex. This compound. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. American Chemical Society. [Link]

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. [Link]

-

This compound | C11H11NO | CID 599090. PubChem. [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

-

Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach... ResearchGate. [Link]

-

Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

This compound. MySkinRecipes. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde from Indole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-Ethyl-1H-indole-3-carbaldehyde, a valuable heterocyclic compound, commencing from indole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delineates a robust two-step synthetic strategy, encompassing the N-ethylation of the indole nucleus followed by a regioselective formylation at the C3 position. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to ensure reproducibility and scalability. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a cornerstone in medicinal chemistry. The functionalization of the indole ring system is a pivotal step in the development of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of more complex molecules, with the ethyl group at the N1 position and the formyl group at the C3 position providing handles for further chemical modifications.[1]

Synthetic Strategy: A Two-Step Approach

The most logical and widely adopted strategy for the synthesis of this compound from indole involves a two-step sequence:

-

N-Ethylation of Indole: Introduction of an ethyl group at the nitrogen atom (N1) of the indole ring.

-

Formylation of 1-Ethyl-1H-indole: Regioselective introduction of a formyl group (-CHO) at the electron-rich C3 position.

This approach allows for precise control over the substitution pattern and generally proceeds with high yields.

Figure 1: Overall synthetic workflow from Indole to this compound.

Step 1: N-Ethylation of Indole

The initial step involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an ethylating agent. The acidity of the N-H proton in indole (pKa ≈ 17) necessitates the use of a sufficiently strong base to generate the indolyl anion.[2]

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The base abstracts the acidic proton from the indole nitrogen, forming a resonance-stabilized indolyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent, leading to the formation of the N-ethylated product.

The choice of base and solvent is critical to ensure efficient deprotonation and minimize side reactions. Strong bases like sodium hydride (NaH) are commonly employed in anhydrous aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] The use of anhydrous conditions is crucial to prevent the quenching of the base and the indolyl anion by water.[4]

Experimental Protocol: N-Ethylation of Indole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole | 117.15 | 10.0 g | 0.085 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.1 g | 0.102 |

| Ethyl Iodide | 155.97 | 19.9 g (10.2 mL) | 0.128 |

| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

-

Add 100 mL of anhydrous DMF to the flask.

-

Dissolve indole in 50 mL of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add 200 mL of water and 200 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-ethyl-1H-indole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[5][6] It introduces a formyl group (-CHO) regioselectively at the C3 position of the indole ring.[6]

Mechanistic Insights

The reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a chloroiminium ion, known as the Vilsmeier reagent.[7][8][9] This electrophilic species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-ethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent.[10] This leads to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[7][8]

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction on 1-Ethyl-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Ethyl-1H-indole | 145.21 | 10.0 g | 0.069 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.6 g (7.6 mL) | 0.082 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Sodium Acetate | 82.03 | As needed | - |

| Water | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may result in a color change and the formation of a solid.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-ethyl-1H-indole in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

A precipitate of the product should form. Stir the mixture for an additional 30 minutes.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | Indole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |

| 4-Methylindole | 4-Methylindole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | 8 | 90 | [6] |

| 5-Methylindole | 5-Methylindole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | - | - | [6] |

Note: The yields presented are for the formylation of indole and substituted indoles, which are expected to be comparable for 1-ethyl-1H-indole under optimized conditions.

Conclusion

The synthesis of this compound from indole is a well-established and efficient process that relies on two fundamental organic transformations: N-alkylation and Vilsmeier-Haack formylation. By carefully controlling the reaction conditions and understanding the underlying mechanisms, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

-

Slideshare. Vilsmeier haack rxn | PPTX. Available at: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

-

ACS Publications. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Available at: [Link]

-

SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Available at: [Link]

-

Taylor & Francis Online. N‐Alkylation of Indole Compounds in Modified Wittig–Horner Reaction. Available at: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

-

NIH. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. Available at: [Link]

-

NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC. Available at: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]

-

NIH. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC. Available at: [Link]

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available at: [Link]

-

NIH. A new synthetic approach to the 3,4-dihydro-1H-[5][9]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC. Available at: [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

-

YouTube. in the chemical literature: N-alkylation of an indole. Available at: [Link]

-

MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

-

Organic Syntheses. indole-3-aldehyde. Available at: [Link]

-

Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Available at: [Link]

-

RSC Publishing. Asymmetric N-alkylation of indoles with isatins catalyzed by N-heterocyclic carbene: efficient synthesis of functionalized cyclic N,O-aminal indole derivatives. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Vilsmeier haack rxn | PPTX [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carbaldehyde, with the CAS number 58494-59-0, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its indole core, functionalized with an ethyl group at the nitrogen atom and a formyl group at the 3-position, imparts a unique combination of reactivity and biological relevance. This guide provides a comprehensive overview of its synthesis, spectral characterization, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-3 position makes this compound a valuable intermediate for creating derivatives with diverse biological activities, including potential anti-cancer and anti-inflammatory properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 58494-59-0[1] |

| Molecular Formula | C₁₁H₁₁NO[1] |

| Molecular Weight | 173.21 g/mol [2] |

| Appearance | Yellow solid[1] |

| Purity | ≥ 95% (NMR)[1] |

| Storage | Store at 0-8°C[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: N-ethylation of indole followed by formylation at the C-3 position, commonly via the Vilsmeier-Haack reaction.[3]

Step 1: N-Ethylation of Indole

The first step involves the alkylation of the indole nitrogen with an ethylating agent.

Reaction:

Step 2: Vilsmeier-Haack Formylation

The second step is the formylation of the electron-rich C-3 position of 1-ethyl-1H-indole using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Reaction Mechanism:

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[5] This reagent is then attacked by the electron-rich indole at the C-3 position to form an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.[5]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-indole

-

To a solution of indole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH) or potassium hydroxide (KOH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-indole.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool it to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Add a solution of 1-ethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃): [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.01 | s | 1H | CHO |

| 8.31 | d, J = 8.2 Hz | 1H | Ar-H |

| 7.75 | s | 1H | Ar-H |

| 7.38 | t, J = 7.5 Hz | 1H | Ar-H |

| 7.36 – 7.33 | m | 1H | Ar-H |

| 7.31 | d, J = 7.1 Hz | 1H | Ar-H |

| 4.24 | q, J = 7.3 Hz | 2H | N-CH₂ |

| 1.56 | t, J = 7.3 Hz | 3H | CH₃ |

¹³C NMR (101 MHz, CDCl₃): [6]

| Chemical Shift (δ, ppm) | Assignment |

| 184.47 | C=O |

| 137.55 | Ar-C |

| 137.02 | Ar-C |

| 125.50 | Ar-C |

| 122.89 | Ar-C |

| 122.13 | Ar-C |

| 118.14 | Ar-C |

| 109.98 | Ar-C |

| 41.89 | N-CH₂ |

| 15.05 | CH₃ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

-

ESI-MS: [M+H]⁺ 174[6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2975-2850 | Medium | C-H stretching (aliphatic) |

| ~1670-1650 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1470 | Medium-Weak | C=C stretching (aromatic) |

| ~1350 | Medium | C-N stretching |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich indole ring.

-

Aldehyde Group Reactions: The formyl group can undergo a variety of classical aldehyde reactions, such as oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, Henry reactions) to form C-C bonds.[7]

-

Reactions at the Indole Ring: While the 3-position is functionalized, further electrophilic substitution on the benzene ring of the indole nucleus is possible, typically at the C-5 or C-6 positions, depending on the reaction conditions and directing effects of the existing substituents.

Applications

This compound is a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The indole nucleus is a common scaffold in drugs, and modifications at the N-1 and C-3 positions can be used to modulate pharmacological activity.

-

Organic Synthesis: As a bifunctional molecule, it is a versatile building block for the construction of more complex heterocyclic systems and natural product analogues.[1]

-

Materials Science: The compound and its derivatives have applications in the development of dyes, pigments, and fluorescent probes for biological imaging.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8][9][10]

References

-

This compound | C11H11NO | CID 599090 - PubChem. [Link]

-

Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach... - ResearchGate. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

Organic Syntheses Procedure. [Link]

-

Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC - NIH. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. [Link]

-

Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]

-

indole-3-aldehyde - Organic Syntheses Procedure. [Link]

-

Vilsmeier–Haack reaction of indole - YouTube. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

First synthesis of 1-(indol-2-yl)azulenes by the Vilsmeier-Haack type arylation with triflic anhydride as an activating reagent. [Link]

-

Indole-3-carbaldehyde - Wikipedia. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Unraveling the Therapeutic Potential of 1-Ethyl-1H-indole-3-carbaldehyde: A Guide to its Synthetic Utility and the Mechanistic Landscape of its Derivatives

Abstract

1-Ethyl-1H-indole-3-carbaldehyde has emerged not as a direct therapeutic agent, but as a pivotal molecular scaffold in medicinal chemistry. Its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of biologically active indole derivatives. This technical guide provides an in-depth exploration of the known biological activities of the parent indole-3-carbaldehyde structure and delineates the anticipated mechanisms of action of derivatives synthesized from this compound. We will delve into the synthetic pathways, key experimental protocols, and the mechanistic insights that empower researchers and drug development professionals to leverage this compound in the quest for novel therapeutics.

Introduction: The Strategic Importance of this compound in Drug Discovery

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of therapeutic applications.[1] this compound is a key building block in this domain, prized for its reactivity that allows for the facile synthesis of more complex molecules.[2] The presence of the ethyl group at the N1 position of the indole ring can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. While direct data on the mechanism of action of this compound is scarce, its significance is underscored by the potent biological activities of the compounds it helps create, including those with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3]

The Biological Landscape of the Parent Scaffold: Indole-3-carbaldehyde

To understand the potential of this compound, it is instructive to examine the known biological activities of its parent compound, indole-3-carbaldehyde.

Aryl Hydrocarbon Receptor (AhR) Agonism

Indole-3-carbaldehyde is a naturally occurring metabolite of L-tryptophan, produced by certain species of gastrointestinal bacteria, such as Lactobacillus.[4] It functions as a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in maintaining mucosal immunity and gut homeostasis.[4]

Antifungal Activity

Recent studies have elucidated the antifungal mechanism of indole-3-carboxaldehyde against Fusarium solani, a plant pathogen responsible for root rot. The compound was found to induce the disintegration of the mitochondrial double membrane and cause cell wall separation.[5] Further investigation revealed that indole-3-carboxaldehyde decreases the mitochondrial membrane potential and inhibits the activity of mitochondrial electron transport chain complex I. This leads to the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), and a reduction in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), ultimately leading to fungal cell death.[5]

Anticipated Mechanisms of Action of this compound Derivatives

The true mechanistic story of this compound is told through the actions of its derivatives. The aldehyde functional group is a versatile handle for a variety of chemical transformations, leading to a wide array of compounds with diverse biological targets.

Anticancer Activity

Derivatives of indole-3-carbaldehyde have shown significant promise as anticancer agents.[1] Their mechanisms of action are often multifaceted and can include:

-

Inhibition of Tubulin Polymerization: Many indole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Derivatives can be designed to target specific kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others.[6]

-

Induction of Apoptosis: Indole derivatives can trigger programmed cell death through various pathways, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of ROS.

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.

Table 1: Anticancer Activity of Selected Indole-3-carbaldehyde Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [7] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |[7] |

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some indole derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins.

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Indole derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

-

Inhibition of Pro-inflammatory Cytokine Production: Compounds derived from this compound can suppress the production of cytokines like TNF-α, IL-6, and IL-1β.

Antimicrobial Activity

The antimicrobial activity of indole-3-carbaldehyde derivatives can be attributed to several mechanisms, including:

-

Disruption of Cell Membrane Integrity: Lipophilic indole derivatives can insert into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria.

-

Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for bacterial survival and replication.

Experimental Protocols

Synthesis of a Representative Derivative: (E)-1-(1-Ethyl-1H-indol-3-yl)-N-phenylmethanimine (a Schiff Base)

This protocol describes the synthesis of a Schiff base derivative from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) plate

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add aniline (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a synthesized derivative on cancer cell lines.

Materials:

-

Synthesized indole derivative

-

Cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the synthesized indole derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Visualizing the Pathways

Synthetic Pathway Diagram

Caption: Synthesis of a Schiff base derivative.

A Potential Signaling Pathway Targeted by Indole Derivatives

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

This compound stands as a testament to the power of synthetic intermediates in modern drug discovery. While it may not possess a direct, well-defined mechanism of action itself, its utility in generating a vast library of potent indole derivatives is undeniable. By understanding the fundamental biological activities of the indole-3-carbaldehyde core and the diverse mechanistic possibilities of its derivatives, researchers are well-equipped to design and synthesize novel therapeutic agents targeting a wide spectrum of diseases. The continued exploration of this versatile scaffold promises to yield new and effective treatments for some of the most challenging medical conditions.

References

-

Wikipedia. (2023, November 28). Indole-3-carbaldehyde. Retrieved from [Link]

- Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-324.

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

- Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 836-849.

-

BioCrick. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]

- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

-

ResearchGate. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]

- Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Kumar, K. S., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 430-437.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Mukhtar, N. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

- Sachdeva, H., Mathur, J., & Guleria, A. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3), 4900-4907.

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

- El-Gamal, M. I., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 263-290.

- Sanna, D., et al. (2016). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 21(11), 1549.

- Wang, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 9(11), 1076.

Sources

- 1. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]

- 2. chemimpex.com [chemimpex.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

biological activity of 1-Ethyl-1H-indole-3-carbaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of 1-Ethyl-1H-indole-3-carbaldehyde Derivatives

Authored by a Senior Application Scientist

Foreword: The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and geometric structure allow for diverse interactions with biological targets. Among the vast library of indole-based compounds, those derived from this compound have emerged as particularly promising candidates for drug discovery. The ethyl group at the N-1 position enhances lipophilicity, potentially improving membrane permeability, while the carbaldehyde at the C-3 position serves as a versatile chemical handle for extensive functionalization.[3][4]

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable protocols and mechanistic insights to facilitate further investigation.

The Synthetic Gateway: From Core Scaffold to Diverse Derivatives

The therapeutic potential of any chemical class is fundamentally linked to its synthetic accessibility. This compound serves as a readily available starting material for a host of derivatives, typically synthesized via condensation reactions at the C-3 carbaldehyde group.[3][5] This aldehyde functionality allows for the facile formation of Schiff bases, hydrazones, chalcones, and other key chemical moieties that are often crucial for biological activity.[1][2]

A common and effective strategy involves the multi-step synthesis of arylsulfonylhydrazides, which have demonstrated significant anticancer properties. The rationale behind this specific derivatization is that the sulfonohydrazide linker provides a flexible yet stable bridge to various aryl groups, allowing for systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of a this compound Based Arylsulfonylhydrazide

This protocol is a representative example adapted from methodologies for synthesizing similar indole-based sulfonohydrazides.[6]

Objective: To synthesize N'-((1-ethyl-1H-indol-3-yl)methylene)-4-methylbenzenesulfonohydrazide.

Materials:

-

This compound (CAS: 58494-59-0)[7]

-

4-Methylbenzenesulfonohydrazide

-

Glacial Acetic Acid

-

Ethanol, Absolute

-

Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Step-by-Step Procedure:

-

Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution at room temperature until the starting material is fully dissolved.

-

Addition of Hydrazide: To the stirred solution, add 1.0 mmol of 4-methylbenzenesulfonohydrazide.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of indole-based arylsulfonylhydrazides.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have demonstrated significant potential as anticancer agents.[3] Studies have shown that specific structural modifications can lead to potent inhibitory activity against various cancer cell lines, including challenging subtypes like triple-negative breast cancer.[6]

One notable class of derivatives are the N'-(indol-3-ylmethylene)benzenesulfonohydrazides. For instance, the 4-chloro substituted derivative of 1-(2-morpholinoethyl)-1H-indole-3-carbaldehyde showed potent activity against both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cells.[6] This highlights the importance of the N-1 substituent on the indole ring for enhancing bioactivity.

Quantitative Data: In Vitro Anticancer Activity

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [6][8] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [6][8] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [8] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [8] |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological function.

Mechanism of Action: VEGFR-2 Inhibition Pathway

A plausible mechanism of action for the anticancer effects of certain indole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2.[9] VEGFR-2 is a key tyrosine kinase receptor that, upon binding with its ligand VEGF, triggers downstream signaling cascades (like the RAF-MEK-ERK pathway) that promote angiogenesis, cell proliferation, and survival—hallmarks of cancer.[9] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply and halt its growth.

Caption: Simplified pathway of VEGFR-2 inhibition by indole derivatives.

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Indole-3-carbaldehyde derivatives, particularly hydrazones and semicarbazones, have demonstrated a broad spectrum of antimicrobial activities.[10][11] These compounds have shown efficacy against both Gram-positive bacteria (like Staphylococcus aureus and MRSA) and Gram-negative bacteria, as well as fungi.[10][11][12] The presence of halogens (e.g., bromine, chlorine) on the indole ring often enhances antibacterial activity.[10][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromo-I3A Semicarbazone | Staphylococcus aureus | 100 | [10][12] |

| 5-Chloro-I3A Semicarbazone | Staphylococcus aureus | 150 | [10][12] |

| 5-Bromo-I3A Semicarbazone | Bacillus subtilis | 100 | [10][12] |

| I3A Hydrazone Derivatives | S. aureus & MRSA | 6.25 - 100 | [11] |

| I3A Hydrazone Derivatives | Candida albicans | 6.25 - 100 | [11] |

Mechanism of Action: Fungal Mitochondrial Disruption

In fungi, indole-3-carboxaldehyde has been shown to exert its effect by targeting mitochondria.[13] It disrupts the mitochondrial membrane potential and inhibits the activity of the electron transport chain complex I. This leads to an accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death.[13] This mechanism provides a clear, targetable pathway that can be exploited for the development of novel antifungal agents.

Caption: Antifungal mechanism via mitochondrial disruption.

Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Immune Responses

The parent compound, indole-3-carbaldehyde (I3A), is a natural metabolite of tryptophan produced by gut microbiota.[14] It plays a crucial role in maintaining intestinal homeostasis and has demonstrated significant anti-inflammatory effects.[15][16] I3A has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome.[15]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or pathogens (like LPS), triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[15] Chronic activation is implicated in many inflammatory diseases. I3A and its derivatives can inhibit this pathway, reducing the inflammatory cascade and protecting tissues from damage.[15]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 10. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest [proquest.com]

- 11. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]

- 13. mdpi.com [mdpi.com]

- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 15. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of a Versatile Indole Scaffold

An In-Depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde: Synthesis, Reactivity, and Applications

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of an aldehyde group at the electron-rich C-3 position, combined with the N-1 ethyl substitution, renders this molecule a highly versatile and valuable building block in synthetic organic chemistry.[3] The ethyl group enhances lipophilicity compared to its parent indole-3-carbaldehyde, which can be crucial in modulating the pharmacokinetic properties of downstream drug candidates.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond simple facts to explain the causality behind its synthesis and the strategic utility of its chemical behavior. We will explore its preparation, spectral identity, key reactions, and its role as a precursor to a wide range of biologically active compounds.[2][3]

Physicochemical and Spectral Profile

A precise understanding of a compound's physical and spectral properties is the foundation of all subsequent experimental work. These identifiers are critical for reaction monitoring, quality control, and structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-ethylindole-3-carbaldehyde | PubChem[4] |

| Molecular Formula | C₁₁H₁₁NO | PubChem[4] |

| Molecular Weight | 173.21 g/mol | PubChem[4] |

| CAS Number | 58494-59-0 | PubChem[4] |

| Appearance | Typically a solid | N/A |

| Storage | Room temperature | MySkinRecipes[5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Chemical Shifts (δ) / m/z | Source |

| ¹H NMR (400 MHz, CDCl₃) | 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36–7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) | Supporting information[6] |

| ¹³C NMR (101 MHz, CDCl₃) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | Supporting information[6] |

| ESI-MS | [M+H]⁺ 174 | Supporting information[6] |

The ¹H NMR spectrum is characteristic: the aldehyde proton appears as a sharp singlet downfield at ~10 ppm, while the ethyl group is clearly identified by the quartet at ~4.2 ppm and the triplet at ~1.6 ppm. These spectral fingerprints serve as a self-validating system for confirming the successful synthesis and purity of the compound.

Synthesis: Accessing the Core Scaffold

The preparation of indole-3-carbaldehydes is dominated by the Vilsmeier-Haack reaction, a robust and widely adopted method for formylating electron-rich aromatic compounds.[7][8] This reaction's reliability and high yield make it the workhorse method for accessing this class of compounds.

Method 1: The Vilsmeier-Haack Reaction (Classic Approach)

The reaction proceeds by generating a Vilsmeier reagent, an electrophilic chloroiminium ion, in situ from a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent then attacks the electron-rich C-3 position of the indole ring. For our target molecule, the starting material is 1-ethylindole.

Experimental Protocol (Adapted from General Procedures)

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. A key consideration here is temperature control; an exothermic reaction occurs, and maintaining a low temperature (0-10°C) is crucial to prevent side reactions.[7] The mixture is typically stirred for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Electrophilic Attack: Prepare a solution of 1-ethylindole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10°C.[7]

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution typically transforms into a thick, colored paste.[7]

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the mixture is alkaline. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts. The product often precipitates as a solid, which can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[9][10]

Method 2: Modern Catalytic Approaches

While the Vilsmeier-Haack reaction is effective, it uses stoichiometric amounts of hazardous reagents like POCl₃. Modern synthetic chemistry seeks milder, more atom-economical methods. One such approach involves the copper- or cobalt-catalyzed C(sp³)-H oxidation of N,N-dimethylaminoethanol, which can serve as a formylating agent for indoles. Another innovative method is a catalytic version of the Vilsmeier-Haack reaction that utilizes a P(III)/P(V)=O cycle, avoiding the stoichiometric use of POCl₃.[11] These methods, while less common in bulk production, represent the cutting edge of synthetic efficiency and are highly valuable in academic and discovery settings.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde functional group. This group is an electrophilic handle that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone for building molecular complexity.[12] The N-1 ethyl group is chemically robust and does not typically interfere with these transformations.

-

Schiff Base Formation: Condensation with primary amines or hydrazines is one of the most fundamental reactions of this aldehyde. This reaction forms imines (Schiff bases) or hydrazones, which are themselves important intermediates or final products, particularly as ligands or in the synthesis of heterocyclic systems.[13]

-

Knoevenagel and Aldol Condensations: Reaction with active methylene compounds (e.g., malonates, nitromethane, or ketones) under basic conditions leads to the formation of new carbon-carbon double bonds.[2][14] For example, reaction with acetophenones yields indole-based chalcones, a class of compounds with significant biological activity. The Henry reaction with nitromethane produces 3-(2-nitrovinyl)indoles, which are versatile precursors for tryptamine synthesis.[14]

-

Reduction and Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (1-ethyl-1H-indol-3-yl)methanol using mild reducing agents like sodium borohydride. Conversely, it can be oxidized to 1-ethyl-1H-indole-3-carboxylic acid with stronger oxidizing agents.

This diverse reactivity profile allows chemists to use this compound as a launchpad for creating extensive libraries of more complex indole derivatives for screening in drug discovery programs.[3]

Applications in Drug Discovery and Materials Science

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are no exception. They serve as key intermediates in the synthesis of compounds with a broad range of therapeutic potential.[1][3]

-

Anticancer and Anti-inflammatory Agents: Many indole derivatives exhibit potent anticancer and anti-inflammatory properties.[3][15] The aldehyde serves as a starting point for synthesizing more complex molecules, such as indole-thiosemicarbazones and sulfonohydrazides, which have been evaluated for their cytotoxic effects on various cancer cell lines.[15]

-

Antimicrobial and Antioxidant Compounds: The scaffold has been elaborated into molecules with significant antimicrobial and antioxidant activities.[9][13] For instance, Schiff bases derived from indole-3-carbaldehydes have shown promising results as antibacterial and antifungal agents.[1]

-

Fluorescent Probes and Dyes: The conjugated π-system of the indole ring makes this compound and its derivatives useful in the development of fluorescent dyes and optoelectronic materials.[3][5]

Table 3: Biological Activity of Selected Indole-3-Carbaldehyde Derivatives

| Compound Type / Derivative | Target / Cell Line | Activity Metric (IC₅₀ / MIC) | Reference |

| Sulfonohydrazide derivative | MCF-7 (Breast Cancer) | IC₅₀: 13.2 µM | BenchChem[15] |

| Sulfonohydrazide derivative | MDA-MB-468 (Breast Cancer) | IC₅₀: 8.2 µM | BenchChem[15] |

| Thiosemicarbazone derivative | A549 (Lung Cancer) | IC₅₀: 11.5 µM | BenchChem[15] |

| Thiosemicarbazone derivative | HepG-2 (Liver Cancer) | IC₅₀: 35.3 µM | BenchChem[15] |

| Various Thiosemicarbazones | ABTS Radical Scavenging | Potent Antioxidant Activity | Afyon Kocatepe Üniversitesi[13] |

Note: The derivatives in Table 3 are based on the broader indole-3-carbaldehyde scaffold and illustrate the potential of molecules derived from the 1-ethyl variant.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis via the time-tested Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, ensures its continued relevance. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and expanding the diversity of biologically active molecules derived from it. As our understanding of disease pathways grows, this adaptable scaffold will undoubtedly be at the forefront of designing next-generation therapeutics and functional materials.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde that has emerged as a pivotal building block in the synthesis of complex organic molecules. Its indole core, functionalized with an ethyl group at the 1-position and a formyl group at the 3-position, provides a unique scaffold for the development of a wide array of biologically active compounds and functional materials. This technical guide offers a comprehensive overview of the discovery, synthesis, characterization, and applications of this important synthetic intermediate, with a focus on providing practical insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Characterization

This compound is typically a yellow solid with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1][5] Key identifiers for this compound are provided in the table below.

| Property | Value | Reference |

| CAS Number | 58494-59-0 | [5] |

| Molecular Formula | C₁₁H₁₁NO | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

| Appearance | Yellow solid | [1] |

| Storage | 0-8°C | [1] |

Spectral Data for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. The following data are representative of the compound's spectral characteristics.

¹H NMR (400 MHz, CDCl₃) δ: 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[6]

¹³C NMR (101 MHz, CDCl₃) δ: 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[6]

ESI-MS: [M+H]⁺ 174.[6]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-alkylation of indole to form 1-ethyl-1H-indole, followed by the formylation of the C3 position via the Vilsmeier-Haack reaction.

Indole [label="Indole"]; EthylIodide [label="Ethyl Iodide"]; Base [label="Base (e.g., NaH, KOH)"]; Solvent1 [label="Solvent (e.g., DMF, DMSO)"]; N_Alkylation [label="N-Alkylation", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

N_Ethylindole [label="1-Ethyl-1H-indole"];

VilsmeierReagent [label="Vilsmeier Reagent\n(POCl₃/DMF)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formylation [label="Vilsmeier-Haack\nFormylation", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Product [label="this compound", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

{Indole, EthylIodide, Base, Solvent1} -> N_Alkylation; N_Alkylation -> N_Ethylindole; {N_Ethylindole, VilsmeierReagent} -> Formylation; Formylation -> Product; }

Synthetic workflow for this compound.

Part 1: Synthesis of 1-Ethyl-1H-indole (N-Alkylation)